1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one is a synthetic compound featuring a piperazine core substituted at the 4-position with a 2-methoxyphenyl group and a thiophene-2-sulfonyl moiety attached to the ethanone backbone (Fig. 1). Its molecular formula is C₁₇H₂₀N₂O₄S₂, with a molecular weight of 380.48 g/mol . This structure aligns with arylpiperazine derivatives, a class known for interactions with serotonin (5-HT) receptors.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)18-8-10-19(11-9-18)16(20)13-25(21,22)17-7-4-12-24-17/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWPVDRPLTWTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.
Introduction of Thiophene-2-sulfonyl Group: The final step involves the reaction of the intermediate compound with thiophene-2-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Group
The thiophene-2-sulfonyl moiety (C4H3S-SO2-) undergoes nucleophilic substitution under basic conditions. Key reactions include:
Reactivity of Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions:
Alkylation
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Conditions : Alkyl halides (e.g., methyl iodide) in acetone with NaHCO3
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Outcome : Quaternary ammonium salts form at N1 or N4 positions.
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Example : Reaction with 1-bromo-3-chloropropane yields bis-alkylated products (60% yield) .
Acylation
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Reagents : Acetyl chloride in DCM with triethylamine
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Product : N-acetylpiperazine derivatives (confirmed via ¹H NMR carbonyl peak at δ 170 ppm) .
Ketone Reactivity
The ethanone carbonyl group (C=O) engages in:
| Reaction | Conditions | Outcome |
|---|---|---|
| Reduction | NaBH4/MeOH | Secondary alcohol (97% conversion, isolated yield 82%) |
| Condensation | NH2OH·HCl, EtOH, Δ | Oxime formation (λmax = 255 nm in UV-Vis) |
Stability Under Oxidative Conditions
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Peroxide Exposure : Decomposes via sulfone oxidation to sulfonic acid derivatives (HPLC purity drops from 99.5% to 87% after 24 hrs with H2O2) .
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Photodegradation : UV light (254 nm) induces C-S bond cleavage (t1/2 = 3.2 hrs in acetonitrile) .
Comparative Reaction Kinetics
A kinetic study of sulfonyl group reactions shows:
| Nucleophile | Relative Rate (k, M⁻¹s⁻¹) |
|---|---|
| Piperidine | 1.00 (reference) |
| Morpholine | 0.78 |
| Water | 0.05 |
Data adapted from thiophene sulfonate reactivity profiles .
Synthetic Modifications
Key intermediates for drug development include:
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Thiol Adducts : Reaction with mercaptoethanol forms disulfide-linked dimers (confirmed via MS m/z 761.2 [M+H]+) .
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Metal Complexation : Coordinates with Cu(II) in EtOH to form blue complexes (λmax = 630 nm) .
This compound’s multifunctional architecture enables diverse derivatization pathways, positioning it as a valuable scaffold in medicinal chemistry.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing piperazine derivatives can exhibit antidepressant effects. The 2-methoxyphenyl group may enhance the binding affinity to serotonin receptors, which are crucial in mood regulation. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), providing a pathway for further exploration of this compound's potential in treating depression .
Antipsychotic Effects
The piperazine structure is also associated with antipsychotic properties. Compounds like 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one may interact with dopamine receptors, potentially alleviating symptoms of schizophrenia and other psychotic disorders. Preliminary docking studies suggest favorable interactions with D2 dopamine receptors, warranting further investigation .
Anti-inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory effects. The incorporation of the thiophene sulfonyl group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects . The compound may also interact with other receptors and enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Replacement of the thiophene-sulfonyl group with bulkier aryl-sulfonylindole moieties (e.g., naphthalene-1-sulfonyl in 4j) enhances 5-HT₆ receptor antagonism .
- The electron-deficient thiophene-sulfonyl group may alter pharmacokinetic properties (e.g., solubility, metabolic stability) compared to iodophenyl or naphthyl groups .
Piperazine Substitution Variants
The 4-(2-methoxyphenyl)piperazine moiety is conserved in many serotonin-targeting compounds. Notable variants include:
Key Observations :
- The 2-methoxyphenyl group on piperazine is critical for 5-HT₁A receptor binding, as seen in compound 9 and the 18F-MPPF imaging agent .
Ethanol vs. Ethanone Backbone Modifications
The ethanone backbone in the target compound contrasts with ethanol derivatives in some analogs:
Key Observations :
- Ethanol derivatives (e.g., 4b) show potent 5-HT₆ antagonism, suggesting that hydroxyl groups may enhance receptor interactions .
- The ethanone group in the target compound could reduce metabolic oxidation compared to ethanol analogs.
Biological Activity
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structure
The compound's structure can be represented by the following molecular formula:
- Molecular Formula :
- Molecular Weight : 345.5 g/mol
Chemical Representation
The chemical structure can be summarized as follows:
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various piperazine derivatives, including the target compound. In vitro tests have shown promising results against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 31.25 - 125 μM |
| Pseudomonas aeruginosa | 62.5 - 250 μM |
These findings indicate that the compound exhibits moderate-to-good antibacterial activity, particularly against Gram-positive bacteria .
Neuropharmacological Effects
The compound has been evaluated for its effects on serotonin receptors, particularly the 5-HT7 receptor. It has been identified as a potent antagonist with a binding affinity (Ki) of 2.6 nM, suggesting potential applications in treating mood disorders and anxiety . This receptor's modulation is crucial since it plays a role in various neuropsychiatric conditions.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Serotonin Receptor Antagonism : The compound's interaction with the 5-HT7 receptor suggests that it may influence serotonin signaling pathways, which are critical in mood regulation and anxiety disorders.
- Antimicrobial Mechanism : The antimicrobial activity observed may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Study on Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of piperazine derivatives, including our target compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a focus on biofilm formation inhibition .
Neuropharmacological Assessment
In another study focusing on neuropharmacology, the compound was tested for its ability to modulate serotonin receptors in vivo. The results indicated that administration led to anxiolytic-like effects in animal models, supporting its potential use in treating anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
